2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid
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Overview
Description
2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid is a chemical compound with the molecular formula C10H8N4O3 It is characterized by the presence of a triazole ring and a benzoic acid moiety, connected through an amide linkage
Mechanism of Action
Target of Action
It is known that triazole derivatives have a wide spectrum of activities, including antimicrobial, antibacterial, antifungal, anticancer, antiviral, and antitumor activities . They are also known to inhibit cytochrome P450 14α-demethylase (CYP51) .
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Triazole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the wide range of biological activities associated with triazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Action Environment
It is known that the reaction of similar compounds can be influenced by conditions such as heating .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid typically involves the reaction of 1H-1,2,4-triazole-5-amine with a benzoic acid derivative. One common method includes the formation of an amide bond between the amino group of the triazole and the carboxyl group of the benzoic acid. This reaction can be facilitated by using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring and the benzoic acid moiety.
Condensation Reactions: The carboxyl group of the benzoic acid can react with amines to form amides, esters, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Coupling Reagents: Such as EDC and HOBt for amide bond formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a lead compound in drug development, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is employed in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-3-carboxylic acid: Similar in structure but lacks the benzoic acid moiety.
2-(1H-1,2,4-Triazol-3-yl)benzoic acid: Similar but with a different substitution pattern on the triazole ring.
Uniqueness
2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid is unique due to its specific combination of a triazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and materials science .
Biological Activity
2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid is a compound that has garnered attention in pharmaceutical chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial effects.
Chemical Structure and Synthesis
The molecular formula of this compound is C10H8N4O3, with a molar mass of approximately 232.2 g/mol. The compound features a benzoic acid moiety linked to a triazole ring through an amide bond. This unique structure combines the aromatic properties of benzoic acid with the heterocyclic nature of the triazole ring, enhancing its biological activity.
Synthesis Methods:
The synthesis typically involves the reaction of 1H-1,2,4-triazole-5-amine with a benzoic acid derivative. Common reagents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), facilitating the formation of the amide bond under mild conditions .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluated various 1,2,4-triazole benzoic acid hybrids against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results showed that certain derivatives had IC50 values in the range of 15.6 to 39.8 µM against these cell lines. Notably, compounds with electron-rich groups demonstrated enhanced cytotoxicity .
Table 1: Cytotoxicity Data of Selected Compounds
Compound | IC50 (µM) MCF-7 | IC50 (µM) HCT-116 |
---|---|---|
Doxorubicin | 19.7 | 22.6 |
Compound 2 | 18.7 | 25.7 |
Compound 14 | 15.6 | 23.9 |
Compound 5 | 23.9 | 39.8 |
The mechanism of action for these compounds includes inducing apoptosis in cancer cells while exhibiting lower toxicity towards normal cells (RPE-1), indicating a favorable therapeutic index .
Antimicrobial Activity
The triazole component of this compound is particularly noted for its antifungal properties against pathogens such as Candida albicans and Aspergillus species. The presence of the triazole ring enhances its interaction with biological targets involved in fungal cell wall synthesis and function.
Case Studies
Several studies have highlighted the potential of triazole-containing compounds in drug development:
- Antifungal Activity : A study demonstrated that derivatives of triazole exhibited potent antifungal activity against various strains, suggesting that modifications to the triazole ring could enhance efficacy.
- Antitumor Activity : In a comparative analysis with doxorubicin, certain derivatives showed improved selectivity towards tumor cells while maintaining lower cytotoxicity towards normal cells, making them promising candidates for further development .
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylcarbamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-8(13-10-11-5-12-14-10)6-3-1-2-4-7(6)9(16)17/h1-5H,(H,16,17)(H2,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIVPOVZQGVUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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